3H-Pyrrolizine
Overview
Description
3H-Pyrrolizine is a chemical compound that consists of a bicyclic 5–5 system with one nitrogen atom at the ring junction . It is an important class of organic compounds associated with biological and pharmaceutical activities such as anti-inflammatory, antitumor, anticonvulsant activity, and antineoplastic activity .
Synthesis Analysis
The synthesis of 3H-Pyrrolizine has been achieved through various methods. One such method involves the use of an organocatalyst, piperidinium acetate, for one-pot synthesis of 5,6-disubstituted 3H-Pyrrolizines with halogen (Cl, Br), methoxy, and ethyl ester groups . Other methods include the intramolecular Wittig reaction of N-substituted phosphorus ylides , Vilsmeier cyclization of ethyl arylpyrrolylpropionates in the presence of boron tribromide , and strong base-catalyzed condensation .Molecular Structure Analysis
The parent compound, 3H-Pyrrolizine, consists of a bicyclic 5–5 system with one nitrogen atom at the ring junction . The electronic spectra of 3H-Pyrrolizine were altered slightly by substituents, which can be well explained by TD-DFT calculations .Chemical Reactions Analysis
3H-Pyrrolizine has been involved in various chemical reactions. For instance, it reacts with dimethyl or diethyl acetylenedicarboxylate to give the 3-[alkoxycarbonyl(alkoxycarbonyl-methyl)methylene]-3-pyrrolizines . Another reaction involves the photochemical addition of dimethyl acetylenedicarboxylate to 3H-Pyrrolizine .Physical And Chemical Properties Analysis
3H-Pyrrolizine has a molecular formula of C7H7N and an average mass of 105.137 Da . The absorption and emission spectra properties of 3H-Pyrrolizine have been compared in dichloromethane, toluene, methanol, and DMSO .Scientific Research Applications
Synthesis of Derivatives : 3H-Pyrrolizine reacts with acetylenedicarboxylic esters to form various derivatives. This includes the creation of 3-(alkoxycarbonylmethylene)-3H-pyrrolizines and similar compounds. Such reactions have been studied for their mechanism and potential applications in organic chemistry (Johnson & Jones, 1972).
Element-Substituted Derivatives : The synthesis of new element-substituted derivatives of 3H-pyrrolizines has been explored. This involves isolating anions of 3H-pyrrolizine and reacting them with Group 14 electrophiles, leading to various substituted derivatives. Such research provides insight into the versatility of 3H-pyrrolizine in organometallic chemistry (Kissounko et al., 1998).
Creation of Heterocyclic Compounds : 3H-Pyrrolizine has been used in the synthesis of pyrrolo[2,1,5-cd]indolizines and pyrazino[2,1,6-cd]pyrrolizines. These compounds are significant in the field of heterocyclic chemistry, with potential applications in the development of new materials and pharmaceuticals (Jessep & Leaver, 1980).
Reactive Metabolite Identification : Research has identified (3H-pyrrolizin-7-yl)methanol as a reactive metabolite of the pyrrolizidine alkaloid retrorsine. This is crucial in understanding the bioactivation and toxicological profile of pyrrolizidine alkaloids (Fashe et al., 2014).
Synthesis of Pyrrolo Derivatives : The compound has been used in synthesizing pyrrolo derivatives like pyrrolo[3′,2′:4,5][1,3]diazepino[2,1,7-cd]pyrrolizine derivatives. This illustrates its utility in creating complex organic molecules (Shin, 2019).
Structure Analysis : A study focused on the revised structure of a delta-aminolevulinic acid derivative, revealing insights into the molecular structure of 3H-pyrrolizine-based compounds (Kajiwara et al., 1993).
Novel Synthesis Approaches : Research has been conducted on novel synthesis methods for stable 3H-pyrrolizine fused diazaborepin, highlighting the evolving methods in chemical synthesis (Yujiao et al., 2016).
Future Directions
The synthesis and study of 3H-Pyrrolizine and its derivatives continue to be an area of interest due to their biological and pharmaceutical activities . Future research may focus on designing a facile and simple route to obtain pyrrolizines and further understanding the action mechanisms of pyrrolizine derivatives .
properties
IUPAC Name |
3H-pyrrolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHONATOJHSQDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293401 | |
Record name | 3H-Pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrrolizine | |
CAS RN |
251-60-5 | |
Record name | 3H-Pyrrolizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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